6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine
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Overview
Description
6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
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Synthesis of 6-ethyl-5-fluoropyrimidin-4-yl intermediate
Starting materials: 4-chloro-6-ethyl-5-fluoropyrimidine.
Reaction conditions: This intermediate can be synthesized by reacting 4-ethyl-5-fluoro-6-hydroxypyrimidine with thionyl chloride to introduce the chloro group.
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Formation of piperazine derivative
Starting materials: 1-boc-piperazine.
Reaction conditions: The intermediate is then reacted with 1-boc-piperazine under basic conditions to form the piperazine derivative.
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Coupling with 9-methyl-9H-purine
Starting materials: 9-methyl-9H-purine.
Reaction conditions: The final coupling step involves reacting the piperazine derivative with 9-methyl-9H-purine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out under mild conditions to avoid degradation of the compound.
Products: Oxidation can lead to the formation of hydroxylated derivatives.
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Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Conducted under controlled conditions to selectively reduce specific functional groups.
Products: Reduction can yield amine derivatives or other reduced forms.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often performed in polar solvents under basic or acidic conditions.
Products: Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine has several applications in scientific research:
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Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under different conditions.
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Biology
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the study of enzyme inhibition and protein interactions.
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Medicine
- Explored for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
- Studied for its antiviral properties, particularly against RNA viruses.
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Industry
- Potential applications in the development of new pharmaceuticals.
- Used in the synthesis of bioactive compounds for agricultural use.
Mechanism of Action
The mechanism of action of 6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with nucleic acids, disrupting DNA or RNA synthesis, which is crucial for its antiviral and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
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6-ethyl-5-fluoropyrimidin-4-yl derivatives
- These compounds share the pyrimidine core and exhibit similar biological activities.
- Example: 4-chloro-6-ethyl-5-fluoropyrimidine .
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Piperazine derivatives
- Compounds with piperazine rings are known for their diverse pharmacological properties.
- Example: 1-boc-piperazine.
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Purine derivatives
- Purine-based compounds are widely studied for their role in cellular processes.
- Example: 9-methyl-9H-purine.
Uniqueness
6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is unique due to its combined structural features, which confer specific biological activities not observed in simpler analogs. The presence of the fluoropyrimidine and piperazine moieties enhances its binding affinity and specificity for certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN8/c1-3-11-12(17)14(19-8-18-11)24-4-6-25(7-5-24)16-13-15(20-9-21-16)23(2)10-22-13/h8-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPRLZZPNJTOMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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